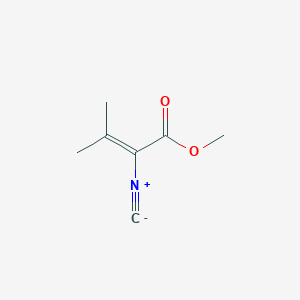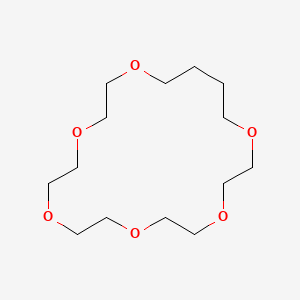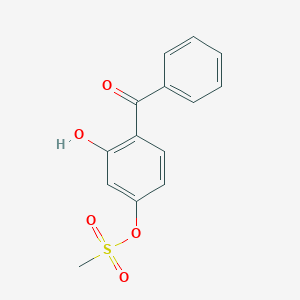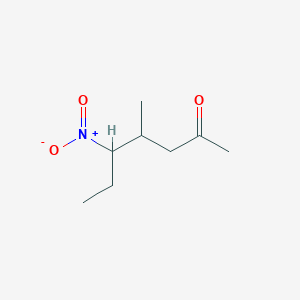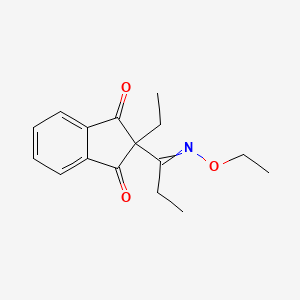![molecular formula C17H20O3 B14498480 Benzoic acid;tricyclo[5.2.1.02,6]dec-1-en-3-ol CAS No. 64929-16-4](/img/structure/B14498480.png)
Benzoic acid;tricyclo[5.2.1.02,6]dec-1-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;tricyclo[52102,6]dec-1-en-3-ol is a complex organic compound that combines the properties of benzoic acid and a tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tricyclo[5.2.1.02,6]dec-1-en-3-ol typically involves the hydration of dicyclopentadiene using a solid acid catalyst. The reaction is carried out at temperatures ranging from 50°C to 150°C, with the solid acid catalyst used in an amount of 3.0-10 times the weight of water . This method is efficient and yields a high purity product.
Industrial Production Methods
Industrial production of tricyclo[5.2.1.02,6]dec-1-en-3-ol follows similar synthetic routes but on a larger scale. The use of solid acid catalysts in industrial settings ensures consistent quality and high yield. The process involves careful control of reaction conditions to optimize the production rate and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;tricyclo[5.2.1.02,6]dec-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Benzoic acid;tricyclo[5.2.1.02,6]dec-1-en-3-ol has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of benzoic acid;tricyclo[5.2.1.02,6]dec-1-en-3-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
10-(Diphenylmethylene)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione: Known for its antimicrobial and antiviral properties.
Tricyclo[5.2.1.02,6]dec-3-en-8-ol: Used in the production of polymers and resins.
Uniqueness
Benzoic acid;tricyclo[5.2.1.02,6]dec-1-en-3-ol stands out due to its combination of benzoic acid and tricyclic structure, which imparts unique chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
64929-16-4 |
|---|---|
Molecular Formula |
C17H20O3 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
benzoic acid;tricyclo[5.2.1.02,6]dec-1-en-3-ol |
InChI |
InChI=1S/C10H14O.C7H6O2/c11-9-4-3-8-6-1-2-7(5-6)10(8)9;8-7(9)6-4-2-1-3-5-6/h6,8-9,11H,1-5H2;1-5H,(H,8,9) |
InChI Key |
DRKBLEOHLPZOCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C3CCC(C21)C3)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



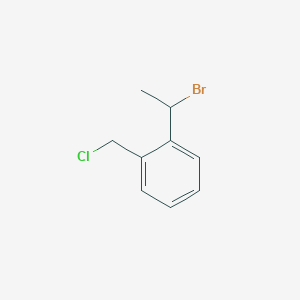
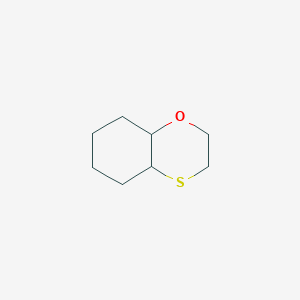
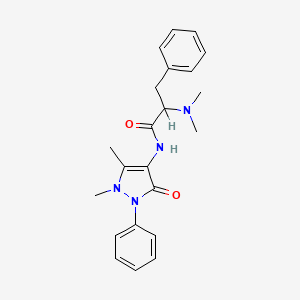
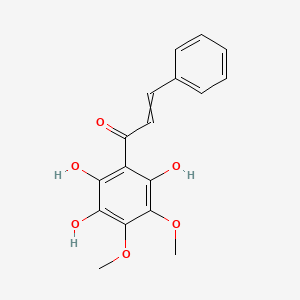

![N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide](/img/structure/B14498437.png)
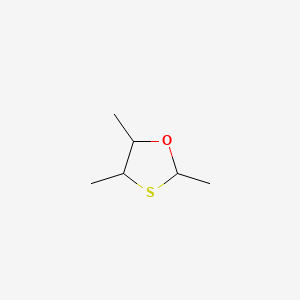
![S-[4-(Hexyloxy)phenyl] 4-butylbenzene-1-carbothioate](/img/structure/B14498460.png)
